molecular formula C6H5BrINO B2678486 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one CAS No. 1433855-64-1

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

Cat. No.: B2678486
CAS No.: 1433855-64-1
M. Wt: 313.92
InChI Key: YNJNCYFJPHKCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H5BrINO and its molecular weight is 313.92. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-iodo-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJNCYFJPHKCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Leveraging the Privileged Scaffold: The Therapeutic Potential of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1][2] Its unique combination of physicochemical properties—acting as both a hydrogen bond donor and acceptor, serving as a versatile bioisostere, and positively influencing metabolic stability and solubility—renders it a highly attractive starting point for drug discovery programs.[2][3] This guide focuses on a specific, highly functionalized derivative: 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one . While this compound is not extensively characterized in current literature, its structure presents a compelling platform for the rapid generation of diverse chemical libraries. The presence of two distinct, orthogonally reactive halogen atoms (bromine and iodine) at the C3 and C5 positions offers a powerful toolkit for targeted chemical modification through modern cross-coupling reactions. This document provides a comprehensive roadmap for exploring the therapeutic potential of this molecule, outlining a plausible synthetic route, proposing avenues for biological investigation, and detailing robust experimental protocols for library synthesis and in vitro screening.

The Pyridin-2(1H)-one: A Cornerstone of Modern Medicinal Chemistry

The 2-pyridone motif is a recurring feature in a multitude of biologically active compounds, from natural products to blockbuster synthetic drugs.[2] Its success can be attributed to its ability to engage in key interactions with biological targets, often mimicking peptide bonds or binding to kinase hinge regions.[3] The scaffold is present in several recently approved kinase inhibitors, including Ripretinib and Palbociclib, underscoring its continued relevance in oncology.[2] Beyond oncology, pyridinone-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antidepressant effects.[3][4] The five derivable positions on the pyridinone ring allow for fine-tuning of a molecule's properties, making it an ideal starting point for fragment-based drug design and lead optimization.[3]

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (henceforth referred to as BIMP ) represents an untapped resource within this chemical class. Its true potential lies not in its intrinsic activity, but in its capacity as a versatile chemical scaffold for the creation of novel, high-value compounds.

Physicochemical Properties of BIMP
PropertyValueSource
CAS Number 1433855-64-1[5]
Molecular Formula C₆H₅BrINO[5]
Molecular Weight 313.92 g/mol [5]
Physical Form Solid[6]
Purity Typically >97%[6]
Storage 4°C, protect from light[5]

Synthetic Strategy and Characterization

Proposed Synthesis of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

A 2-Hydroxypyridine B 3,5-Dibromo-2-hydroxypyridine A->B Step 1: Bromination Reagents: Br₂, Acetic Acid C 3-Bromo-5-iodo-2-hydroxypyridine B->C Step 2: Halogen Exchange Reagents: NaI, CuI (cat.), Solvent D 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (BIMP) C->D Step 3: N-Methylation Reagents: CH₃I, Base (e.g., K₂CO₃), Solvent

Caption: Proposed synthetic workflow for BIMP.

Experimental Protocol: Synthesis of BIMP

Step 1: Synthesis of 3,5-Dibromo-2-hydroxypyridine

  • To a stirred solution of 2-hydroxypyridine (1.0 equiv) in glacial acetic acid, add bromine (2.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 3,5-dibromo-2-hydroxypyridine.

Step 2: Synthesis of 3-Bromo-5-iodo-2-hydroxypyridine

  • In a sealed reaction vessel, combine 3,5-dibromo-2-hydroxypyridine (1.0 equiv), sodium iodide (1.5 equiv), and a catalytic amount of copper(I) iodide (CuI, ~10 mol%).

  • Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Heat the mixture to 120-140°C and stir for 24 hours. Monitor reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 3-Bromo-5-iodo-2-hydroxypyridine.

Step 3: Synthesis of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (BIMP)

  • Dissolve 3-Bromo-5-iodo-2-hydroxypyridine (1.0 equiv) in a suitable solvent like acetone or DMF.

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add methyl iodide (CH₃I, 1.2 equiv) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain BIMP.

Characterization

The identity and purity of the synthesized BIMP should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromo-iodo compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Hypothesized Therapeutic Potential: A Scaffold for Kinase Inhibitors and Antimicrobials

The di-halogenated structure of BIMP is primed for synthetic elaboration, particularly via palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds can be exploited for sequential, site-selective functionalization. This opens two promising avenues for investigation:

Avenue 1: Kinase Inhibitors

The pyridinone core is a known kinase hinge-binder. By using BIMP as a scaffold, a library of compounds can be generated where diverse aryl, heteroaryl, or alkyl groups are introduced at the C3 and C5 positions. These appended groups can be designed to target the solvent-exposed regions and allosteric pockets of specific kinases implicated in diseases such as cancer or inflammatory disorders.

Hypothetical Mechanism of Action (Kinase Inhibition): A derivative of BIMP, for instance, a 3-aryl-5-amino-substituted pyridinone, could act as an ATP-competitive inhibitor of a serine/threonine kinase like PAK1. The pyridinone core would form hydrogen bonds with the kinase hinge region, while the C3-aryl group occupies the hydrophobic pocket and the C5-amino substituent interacts with the solvent-front.

GR Growth Factor Receptor Ras Ras GR->Ras RacCdc42 Rac1/Cdc42 Ras->RacCdc42 PAK1 PAK1 (Kinase) RacCdc42->PAK1 Activates Downstream Downstream Effectors PAK1->Downstream Phosphorylates CellResponse Cell Proliferation, Motility, Survival Downstream->CellResponse BIMP_Derivative BIMP Derivative (Inhibitor) BIMP_Derivative->PAK1 Inhibits

Caption: Hypothetical inhibition of the PAK1 signaling pathway.

Avenue 2: Antimicrobial Agents

Pyridine-based compounds have a long history as antimicrobial agents, acting through various mechanisms such as disrupting cell wall synthesis or inhibiting essential enzymes.[7] The lipophilicity and electronic properties of BIMP derivatives can be systematically varied to optimize their activity against a panel of pathogenic bacteria and fungi.

A Roadmap for Drug Discovery and Validation

The following section details a comprehensive, step-by-step plan to synthesize a library of BIMP derivatives and screen them for biological activity.

Library Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol leverages the higher reactivity of the C-I bond over the C-Br bond to allow for selective, stepwise functionalization.

BIMP BIMP (3-Br, 5-I) Intermediate 3-Bromo-5-Aryl-1-methylpyridin-2(1H)-one BIMP->Intermediate Step 1: Suzuki Coupling @ C5 Reagents: Arylboronic Acid (1.1 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃, Dioxane/H₂O, 80°C Library Diverse Library (3-Aryl', 5-Aryl) Intermediate->Library Step 2: Suzuki Coupling @ C3 Reagents: Aryl'boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₃PO₄, Toluene/H₂O, 110°C Screening Biological Screening Library->Screening

Caption: Workflow for BIMP derivative library synthesis.

Experimental Protocol: Suzuki Coupling[8][9]
  • Reaction Setup: To a dry Schlenk flask, add BIMP (1.0 equiv), the desired arylboronic acid (1.1 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio) via syringe to achieve a concentration of ~0.2 M with respect to BIMP.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting 3-bromo-5-aryl intermediate by column chromatography.

  • Second Coupling: Repeat the process using the purified intermediate and a different arylboronic acid, using a more robust catalyst like Pd(PPh₃)₄ and a stronger base (e.g., K₃PO₄) at a higher temperature (110°C) to facilitate coupling at the less reactive C-Br position.

In Vitro Assay Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based) [8] This protocol is adapted for a generic serine/threonine kinase (e.g., PAK1) using the ADP-Glo™ assay format.

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • ATP Solution: Prepare a solution of ATP in kinase buffer at a concentration near the Kₘ for the target kinase (e.g., 10 µM).

    • Substrate Solution: Prepare a solution of a suitable peptide substrate (e.g., PAKtide) in kinase buffer.

    • Compound Dilutions: Perform serial dilutions of the BIMP derivatives in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound dilution.

    • Add 2.5 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution) [1] This protocol determines the Minimum Inhibitory Concentration (MIC) against a bacterial strain (e.g., Staphylococcus aureus).

  • Inoculum Preparation: Suspend bacterial colonies in sterile saline to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the BIMP derivatives in CAMHB, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (inoculum + standard antibiotic), a negative control (inoculum only), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.

Data Presentation and Interpretation

Systematic data collection is crucial for establishing Structure-Activity Relationships (SAR).

Table 1: Template for Kinase Inhibition Data
Compound IDR¹ (C5-substituent)R² (C3-substituent)Kinase IC₅₀ (nM)
BIMP-0014-Fluorophenyl2-PyrimidinylExperimental Value
BIMP-0023-Methoxyphenyl4-MorpholinophenylExperimental Value
BIMP-0032-Thienyl1-Methyl-1H-pyrazol-4-ylExperimental Value
............
Table 2: Template for Antimicrobial MIC Data
Compound IDR¹ (C5-substituent)R² (C3-substituent)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
BIMP-0014-Fluorophenyl2-PyrimidinylExperimental ValueExperimental Value
BIMP-0023-Methoxyphenyl4-MorpholinophenylExperimental ValueExperimental Value
BIMP-0032-Thienyl1-Methyl-1H-pyrazol-4-ylExperimental ValueExperimental Value
...............

By analyzing the data in these tables, researchers can deduce which substituents at the C3 and C5 positions contribute positively or negatively to biological activity, thereby guiding the next cycle of synthesis and optimization.

Conclusion and Future Directions

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one is a molecule of significant, yet unrealized, potential. Its value is not as an end-product, but as a highly adaptable starting point for creating vast and diverse chemical libraries. The synthetic accessibility of the core and the dual-halogen handles for orthogonal functionalization make it an ideal scaffold for modern drug discovery campaigns. The proposed roadmap—encompassing synthesis, library generation, and screening against kinase and microbial targets—provides a clear and actionable strategy for unlocking its therapeutic potential. Future efforts should focus on executing this plan, expanding the library with diverse building blocks, and employing in silico modeling to rationalize SAR data and accelerate the design of potent and selective lead compounds.

References

  • Martens, S. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • Prezi. (2026). Understanding Pyridone: Structure, Properties, and Applications. Available at: [Link]

  • RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]

  • Gao, D. W., et al. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available at: [Link]

  • Routledge. (2007). Antimicrobial Susceptibility Testing Protocols - 1st Edition. Available at: [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Available at: [Link]

  • ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Available at: [Link]

  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

Sources

Technical Guide: Operational Safety & Handling of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Compound: 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one CAS: 1433855-64-1

This guide operationalizes the Safety Data Sheet (SDS) for researchers utilizing this specific halogenated heterocycle. Beyond its basic hazard profile, this compound is a critical scaffold in medicinal chemistry due to its orthogonal reactivity . The presence of both bromine (C-3) and iodine (C-5) atoms on the N-methylated pyridone core allows for sequential, site-selective cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), where the C-I bond reacts preferentially over the C-Br bond.

Critical Safety Insight: While officially classified as a Warning-level irritant, the presence of labile halogen bonds necessitates strict controls against photolytic dehalogenation and potential sensitization. Treat this compound as a high-potency intermediate until specific toxicological data proves otherwise.

Physicochemical Identity Card

PropertyDataOperational Implication
Molecular Formula

Halogenated organic waste stream required.
Molecular Weight 313.92 g/mol High atom economy impact in synthesis planning.
Physical State Solid (Off-white/Yellowish)Dust generation risk during weighing.
Solubility DMSO, DCM, MethanolCompatible with standard organic workups.
Melting Point N/A (Compound specific)Do not heat excessively during drying.
Reactivity Profile Light Sensitive, ThermolabileMUST store in amber vials under inert gas.

Hazard Identification & Risk Assessment

GHS Classification (29 CFR 1910.1200)[1]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][3][5]

The "Hidden" Hazards (Expert Analysis)

While the GHS codes suggest a standard irritant, the structural features dictate elevated caution:

  • Photolytic Cleavage: The C-I bond energy (

    
    50 kcal/mol) is significantly lower than C-Br or C-H. Exposure to UV light can generate radical species and free iodine (
    
    
    
    ), leading to sample degradation and potential toxicity from byproducts.
  • Sensitization Potential: Halogenated pyridones can act as haptens. Repeated dermal exposure, even at sub-irritant levels, may induce allergic contact dermatitis.

  • Thyroid Impact: Although not explicitly proven for this specific derivative, iodine-containing organics can sometimes interfere with thyroid function upon chronic exposure.

Operational Handling Protocol

Engineering Controls
  • Primary Barrier: All open handling (weighing, dispensing) must occur inside a certified chemical fume hood.

  • Static Control: Use anti-static weighing boats; halogenated powders can be static-prone, leading to dispersal.

Personal Protective Equipment (PPE) Matrix
  • Hands: Double Nitrile gloves (0.11 mm min thickness). Rationale: Halogenated solvents (DCM) often used with this compound permeate single gloves rapidly.

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Body: Lab coat + chemically resistant apron if handling >5g.

Step-by-Step Handling Workflow

This protocol ensures chemical stability and operator safety during the transition from storage to reaction.

HandlingWorkflow cluster_0 Storage Retrieval cluster_1 Weighing (Fume Hood) cluster_2 Reaction Setup ColdStorage Remove from 4°C (Allow to warm to RT) CheckSeal Verify Parafilm/Seal (Check for Iodine stain) ColdStorage->CheckSeal 15 min wait InertOpen Open under Argon flow (Prevent Moisture) CheckSeal->InertOpen Weigh Weigh into Amber Vial (Avoid clear glass) InertOpen->Weigh Reseal Purge Headspace & Seal Weigh->Reseal Dissolve Dissolve immediately (DCM/DMSO) Weigh->Dissolve React Proceed to Coupling Dissolve->React

Figure 1: Safe handling lifecycle minimizing moisture and light exposure.

Protocol Notes:

  • Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial introduces condensation, which hydrolyzes the C-Br/C-I bonds over time.

  • Amber Glass: Never weigh this compound into clear weigh boats if the process takes >5 minutes. Use amber vials or wrap containers in aluminum foil.

Storage & Stability

The "Cold & Dark" Rule

  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).

  • Container: Amber glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or a secondary container with desiccant.

  • Shelf-Life: Re-test purity (LCMS/TLC) every 6 months. Appearance of a purple/brown tint indicates Iodine liberation (decomposition).

Emergency Response System

In the event of exposure, immediate action mitigates long-term injury.

EmergencyTree Start EXPOSURE INCIDENT Type Identify Route Start->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale ActionSkin 1. Brush off dry powder 2. Rinse 15 min (Soap/Water) 3. Do NOT use alcohol Skin->ActionSkin ActionEye 1. Flush 15 min (Eyewash) 2. Remove contacts 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Seek medical aid Inhale->ActionInhale

Figure 2: Emergency decision tree for acute exposure.

Fire Fighting Measures:

  • Media:

    
    , Dry Chemical, or Foam.[6]
    
  • Hazard: Combustion emits toxic fumes including Hydrogen Bromide (HBr), Hydrogen Iodide (HI), and Nitrogen Oxides (

    
    ). Firefighters must wear SCBA.
    

Disposal & Environmental Stewardship

  • Waste Stream: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong acids or oxidizers in the waste container to prevent exothermic gas evolution.

  • Cleaning: Contaminated glassware should be rinsed with acetone (collected as waste) before standard washing.

References

  • Sigma-Aldrich. (n.d.).[4][7] Safety Data Sheet: 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one. Retrieved from

  • PubChem. (2025). Compound Summary: 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one.[8][9][10] National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from

  • Thermo Fisher Scientific. (2024). Handling and Safety of Halogenated Pyridines. Retrieved from

Sources

Methodological & Application

Site-selective functionalization of C5-Iodine in 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective Functionalization of C5-Iodine in 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

Executive Summary

The scaffold 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (CAS: 1433855-64-1) represents a "privileged structure" in medicinal chemistry, offering distinct vectors for diversification. Its utility lies in the orthogonal reactivity of the two halogen substituents. This Application Note details the site-selective functionalization of the C5-iodide position, preserving the C3-bromide for subsequent derivatization. By exploiting the significant Bond Dissociation Energy (BDE) differential between C(


)–I and C(

)–Br, researchers can achieve >95% regioselectivity under controlled palladium-catalyzed conditions.

Mechanistic Rationale & Selectivity Principles

To achieve high fidelity in site-selection, one must understand the electronic and steric landscape of the substrate.

Electronic Bias and Bond Strengths

The primary driver for selectivity in this system is the rate of oxidative addition, which correlates inversely with bond strength.

  • C5–I Bond: Weaker (~53 kcal/mol) and kinetically faster to undergo oxidative addition with Pd(0).

  • C3–Br Bond: Stronger (~68 kcal/mol) and sterically shielded by the adjacent carbonyl group at C2.

Positional Reactivity (The "Pyridinone Effect")
  • C5 Position: Located meta to the lactam nitrogen and para to the carbonyl. It mimics the electronic character of a standard aryl iodide but is slightly electron-rich, facilitating transmetallation once the oxidative addition occurs.

  • C3 Position: Located ortho to the carbonyl. This position is electronically distinct and sterically crowded. While it can participate in cross-coupling, it requires higher activation energies (higher temperature or more electron-rich ligands) compared to the C5 position.

Selectivity Visualization

ReactionLandscape Substrate 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one Pd_Complex Pd(0) Catalyst Substrate->Pd_Complex + Ligand OxAdd_C5 Oxidative Addition (C5-I) FAST (Kinetic Product) Pd_Complex->OxAdd_C5 T < 60°C OxAdd_C3 Oxidative Addition (C3-Br) SLOW (Thermodynamic Barrier) Pd_Complex->OxAdd_C3 T > 80°C Product_C5 C5-Functionalized Product (C3-Br Intact) OxAdd_C5->Product_C5 Transmetallation & Red. Elim. Product_Mix Mixture / Over-coupled (Undesired) OxAdd_C5->Product_Mix Excess Reagent or High Temp

Figure 1: Kinetic pathway favoring C5-selective oxidative addition.

Experimental Protocols

The following protocols are designed to maximize C5 selectivity. The "Golden Rule" for this substrate is Stoichiometry Control and Temperature Management .

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Target: Introduction of Aryl/Heteroaryl groups at C5.

Reagents:

  • Substrate: 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.05 equiv) — Do not use large excess.

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

    • Why: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M Na2CO3 via syringe.

  • Temperature Ramp: Heat the mixture to 45–50°C .

    • Critical Control Point: Do NOT exceed 60°C initially. Higher temperatures increase the probability of Pd insertion into the C3-Br bond.

  • Monitoring: Monitor by LCMS at 2 hours.

    • Success Criteria: Disappearance of starting material (SM) and appearance of Mono-coupled product (M+Ar).

    • Red Flag: If SM remains but bis-coupled product appears, lower temperature to 40°C and check boronic acid stoichiometry.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography. The C3-Br group survives these conditions, leaving a handle for Step 2.

Protocol B: C5-Selective Sonogashira Coupling

Target: Introduction of Alkynes at C5.

Reagents:

  • Substrate (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Catalyst: PdCl2(PPh3)2 (2-3 mol%)

  • Co-Catalyst: CuI (1-2 mol%)

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio) or pure TEA if substrate is soluble.

Step-by-Step Methodology:

  • Setup: Combine substrate, Pd catalyst, and CuI in a dry flask under Argon.

  • Addition: Add degassed THF/TEA mixture. Add the alkyne dropwise.[1]

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Expert Insight: Aryl iodides in Sonogashira coupling are highly reactive. Heating is rarely necessary and risks touching the C3-Br.

  • Completion: Reaction is usually complete within 4-6 hours.

  • Workup: Filter through a Celite pad to remove Cu/Pd salts. Concentrate and purify.

Data Summary & Optimization Guide

Table 1: Reaction Parameter Optimization for C5 Selectivity

ParameterRecommended ConditionRisk of Deviation
Temperature 40°C – 55°C>65°C: Onset of C3-Br oxidative addition (loss of selectivity).
Catalyst Pd(dppf)Cl2, Pd(PPh3)4XPhos/SPhos: Highly active ligands may erode selectivity by activating C-Br.
Base Na2CO3, K3PO4Cs2CO3/KOtBu: Strong bases can cause halogen scrambling or hydrolysis.
Stoichiometry 1.0 : 1.05 (SM : Boronate)>1.2 equiv: Increases risk of bis-coupling (C3 & C5).
Troubleshooting Decision Tree

Troubleshooting Start Issue: Poor Selectivity or Low Yield Check1 Is C3-Br reacting? Start->Check1 Check2 Is conversion low? Check1->Check2 No Action1 Reduce Temp by 10°C Switch to Pd(dppf)Cl2 Check1->Action1 Yes (Bis-coupling) Action2 Check O2 exclusion Increase Time (not Temp) Check2->Action2 Yes (SM remains) Action3 Switch Base to K3PO4 (Milder) Check2->Action3 No (Dehalogenation)

Figure 2: Troubleshooting logic for optimizing reaction outcomes.

Strategic Utility: The "Next Step"

Once the C5 position is functionalized, the C3-Bromo group remains available. To functionalize the C3 position subsequently:

  • Switch Ligand: Use electron-rich, bulky phosphines (e.g., XPhos , BrettPhos ) that facilitate oxidative addition into hindered/stronger C-Br bonds.

  • Increase Temperature: 80–100°C is typically required.

  • Base: Stronger bases (Cs2CO3) may be utilized.

This sequential approach allows for the rapid generation of 3,5-disubstituted pyridinone libraries, crucial for SAR (Structure-Activity Relationship) studies in kinase inhibitor discovery.

References

  • Synthesis and General Reactivity of 3,5-Dihalopyridinones

    • Source: Sigma-Aldrich Product Sheet & Safety D
    • URL:

  • Ligand-Dependent Site-Selectivity in Dihalo-Heterocycles

    • Context: Establishes the principle of ligand control in analogous 3,5-dichloro systems.
    • Citation: Dai, X., et al. "Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines."[2] J. Org.[2][3] Chem. 2013, 78, 15, 7758–7763.[2]

    • URL:

  • Regiochemical Flexibility in Trihalopyridines

    • Context: Discusses the electronic differentiation between positions in poly-halogen
    • Citation: Bobbio, C., & Schlosser, M. "Regiochemical flexibility: the optional functionalization of 2,3,5-trihalopyridines." Eur. J. Org.[3] Chem. 2001.[3][4]

    • URL:

  • Synthesis of 3,5-Disubstituted 2-Pyridones

    • Context: Highlights the medicinal importance and synthetic challenges of this specific substitution p
    • Citation: "3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition Str
    • URL:

Sources

Title: Regioselective Heck Reaction of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one: A Guide to Parameters and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1][2] This application note provides a detailed guide for performing a regioselective Heck reaction on the dihalogenated substrate, 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one. We delve into the mechanistic basis for the reaction's high selectivity, offer a comprehensive overview of critical reaction parameters, and provide a robust, step-by-step protocol for laboratory execution. This guide is intended for researchers in medicinal chemistry and materials science seeking to leverage this versatile building block for the synthesis of complex molecular architectures.

Introduction: The Synthetic Challenge and Opportunity

Dihalogenated heterocyclic compounds like 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one are valuable synthons in drug discovery and development. The presence of two distinct halogen atoms (iodine and bromine) at specific positions offers the potential for sequential, site-selective functionalization. The Heck reaction, a Nobel Prize-winning transformation, is an ideal candidate for the initial coupling step.[1]

The primary challenge lies in controlling the regioselectivity—directing the reaction to a single halogen position. Fortunately, the inherent reactivity differences between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in the context of the Heck reaction's catalytic cycle provide a robust solution to this challenge. This note will elucidate how to exploit this reactivity differential to achieve exclusive coupling at the 5-position (C-I) of the pyridinone ring.

Mechanistic Insights and the Basis for Regioselectivity

The Mizoroki-Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this cycle is paramount to comprehending the reaction's selectivity and optimizing its parameters.

The Heck Catalytic Cycle

The reaction can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming an organopalladium(II) complex. This is often the rate-determining step.[3]

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex and subsequently inserts into the palladium-carbon bond (migratory insertion). This step forms the new carbon-carbon bond.[3][4]

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[3]

  • Reductive Elimination & Catalyst Regeneration: A base is required to react with the palladium-hydride species, regenerating the active Pd(0) catalyst and a halide salt, thus closing the catalytic cycle.[1][3]

Heck_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition (Regioselective Step) pd0->oxidative_add Ar-I pd2_complex Ar-Pd(II)L₂-I oxidative_add->pd2_complex insertion Olefin Insertion pd2_complex->insertion + Alkene inserted_complex R-CH₂-CH(Ar)-Pd(II)L₂-I insertion->inserted_complex beta_hydride β-Hydride Elimination inserted_complex->beta_hydride hydride_complex H-Pd(II)L₂-I beta_hydride->hydride_complex Product (Ar-CH=CH-R) reductive_elim Reductive Elimination (Base) hydride_complex->reductive_elim + Base reductive_elim->pd0 - Base-HX

Caption: The Heck catalytic cycle highlighting the key steps.
The Origin of Regioselectivity: C-I vs. C-Br Bond Activation

The high selectivity of the Heck reaction for the 5-iodo position of the substrate is a direct consequence of the relative bond strengths and kinetics of the oxidative addition step. The C-I bond is weaker and more polarizable than the C-Br bond. Consequently, the rate of oxidative addition of a Pd(0) catalyst to a C-I bond is significantly faster than to a C-Br bond.[5][6]

  • Rate of Oxidative Addition: Ar-I >> Ar-Br >> Ar-Cl

By carefully controlling the reaction conditions, particularly temperature and reaction time, the palladium catalyst will exclusively insert into the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. This kinetic preference is the cornerstone of the entire synthetic strategy.

Optimizing Reaction Parameters

Successful execution of the Heck reaction depends on the judicious selection of several key parameters. The following table summarizes typical conditions and provides rationale for their selection.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Precursor Pd(OAc)₂, PdCl₂, Pd₂(dba)₃Pd(OAc)₂ is often preferred due to its air stability and reliable in-situ reduction to the active Pd(0) species.[1][3] Catalyst loading is typically 1-5 mol%.
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs)Monodentate phosphine ligands like triphenylphosphine (PPh₃) are standard and cost-effective.[7] Bulky, electron-rich phosphines or NHCs can sometimes improve catalytic turnover and stability, especially for less reactive substrates.[8][9] A Pd:Ligand ratio of 1:2 to 1:4 is common.
Base Et₃N, K₂CO₃, NaOAc, Cs₂CO₃An inorganic base like K₂CO₃ or an organic amine like Et₃N is required to neutralize the HX acid generated and regenerate the Pd(0) catalyst.[3][8] The choice can affect reaction rate and side product formation. For pyridinic substrates, a non-nucleophilic base is often preferred.
Solvent DMF, NMP, Acetonitrile (MeCN), ToluenePolar aprotic solvents like DMF or MeCN are most common as they effectively solvate the polar intermediates in the catalytic cycle.[7] It is critical to use anhydrous, degassed solvents to prevent catalyst deactivation.
Alkene Partner Acrylates, Styrenes, AcrylonitrileElectron-deficient alkenes (e.g., n-butyl acrylate) and styrenes are excellent substrates for the Heck reaction.[1] Typically used in a slight excess (1.2-1.5 equivalents) relative to the aryl halide.
Temperature 80 - 120 °CThe reaction generally requires heating to facilitate the oxidative addition and other steps in the cycle.[9] Temperature should be high enough for a reasonable rate but low enough to prevent catalyst decomposition and maintain selectivity.

Detailed Experimental Protocol

This protocol describes the regioselective Heck coupling of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one with n-butyl acrylate.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Palladium compounds and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Materials & Reagents
  • 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (1.0 eq)

  • n-Butyl acrylate (1.5 eq)

  • Palladium(II) acetate, Pd(OAc)₂ (0.02 eq, 2 mol%)

  • Triphenylphosphine, PPh₃ (0.04 eq, 4 mol%)

  • Potassium carbonate, K₂CO₃ (2.0 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Reaction flask (e.g., Schlenk flask) with condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard workup and purification equipment (Separatory funnel, rotary evaporator, silica gel for chromatography)

Experimental Workflow Diagram

Workflow reagents 1. Reagent Preparation (Weigh Solids, Measure Liquids) setup 2. Reaction Setup (Flask, Stir Bar, Condenser) reagents->setup inert 3. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert assembly 4. Reaction Assembly (Add Reagents & Solvent) inert->assembly reaction 5. Heat & Stir (e.g., 100 °C, 4-12 h) assembly->reaction monitor 6. Monitor Progress (TLC or GC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Aqueous Workup (Cool, Quench, Extract) monitor->workup Complete purify 8. Purification (Column Chromatography) workup->purify characterize 9. Characterization (NMR, MS, etc.) purify->characterize

Caption: Step-by-step experimental workflow for the Heck reaction.
Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Seal the flask and condenser assembly. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF via syringe. Follow with the addition of n-butyl acrylate.

  • Reaction: Lower the flask into an oil bath preheated to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC (visualizing with UV light) or GC-MS. The reaction is typically complete within 4-12 hours, indicated by the consumption of the starting iodo-pyridinone.

  • Workup: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 3-bromo-5-((E)-3-butoxy-3-oxoprop-1-en-1-yl)-1-methylpyridin-2(1H)-one.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The retention of the bromine atom can be confirmed by the isotopic pattern in the mass spectrum.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen or water contamination).2. Insufficient temperature.3. Impure reagents.1. Ensure solvent is anhydrous and thoroughly degassed. Repeat reaction with fresh catalyst and solvent.2. Increase temperature in 10 °C increments.3. Verify the purity of starting materials.
Formation of Side Products 1. Catalyst decomposition (black palladium precipitate).2. Double Heck reaction (at Br position).3. Alkene isomerization.1. Lower reaction temperature. Consider a more robust ligand (e.g., P(o-tol)₃).2. Lower the temperature and shorten the reaction time. Stop the reaction as soon as the starting material is consumed.3. This is less common with acrylates but can be minimized by careful choice of ligand and base.
Difficult Purification 1. Lingering palladium catalyst.2. Baseline streaking on TLC.1. Pass the crude product through a small plug of Celite or silica before full chromatography.2. The pyridinone nitrogen may interact with silica. Try adding 0.5-1% triethylamine to the chromatography eluent.

References

  • Current time inform
  • Heck reaction - Wikipedia.
  • Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor.
  • Heck Reaction—St
  • Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Aryl
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing).
  • Heck Reaction - Organic Chemistry Portal.
  • Heck Reaction - Chemistry LibreTexts.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC.
  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction.
  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group.

Sources

Scalable synthesis methods for 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one CAS: 1433855-64-1 Molecular Weight: 313.92 g/mol Application: This scaffold is a critical "linchpin" building block in medicinal chemistry. The presence of three distinct functional handles—an aryl iodide, an aryl bromide, and a pyridone carbonyl—allows for orthogonal functionalization . The C-I bond (C5) is highly reactive toward palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki) at room temperature, while the C-Br bond (C3) remains intact for subsequent, harsher activation. The N-methyl group modulates solubility and prevents tautomerization.

Challenge: The primary synthetic hurdle is regioselectivity . Direct halogenation of pyridones can lead to mixtures of C3, C5, and C3,5-dihalo products. Furthermore, N-alkylation must be favored over O-alkylation.

Solution: This guide presents a Process-Ready "Direct Halogenation" Protocol optimized for scalability (kilogram-ready), safety, and cost-efficiency, avoiding the hazardous diazotization steps often found in academic routes.

Strategic Retrosynthesis & Pathway Analysis

The synthesis strategy prioritizes the electronic directing effects of the pyridone ring to control halogen placement without protecting groups.

Route Comparison
FeatureRoute A: The Amino-Director Route (Academic)Route B: The Direct Pyridone Route (Process)
Starting Material 2-Aminopyridine (or 2-Amino-5-iodopyridine)2-Hydroxypyridine (2-Pyridone)
Mechanism Amino group directs C3-bromination strongly.Pyridone oxygen directs C5-iodination, then C3-bromination.
Key Steps 4 (Iodination

Bromination

Diazotization

Methylation)
3 (Iodination

Bromination

Methylation)
Scalability Low. Diazotization involves unstable diazonium intermediates and gas evolution.High. Standard electrophilic aromatic substitutions; crystalline intermediates.
Recommendation Use for <10g scale or if isomer confirmation is needed.Recommended for >100g scale.
Logical Pathway Diagram (DOT)

SynthesisPathways cluster_regio Regioselectivity Logic Start 2-Hydroxypyridine (Starting Material) Step1 Step 1: C5-Iodination (NIS or I2/H2O2) Start->Step1 Electrophilic Subst. Inter1 5-Iodopyridin-2(1H)-one Step1->Inter1 Step2 Step 2: C3-Bromination (NBS, MeCN) Inter1->Step2 Regioselective Inter2 3-Bromo-5-iodopyridin-2(1H)-one Step2->Inter2 Step3 Step 3: N-Methylation (MeI, K2CO3) Inter2->Step3 N-Alkylation Target TARGET: 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one Step3->Target Note1 C5 is most electron-rich position in 2-pyridone Note1->Step1 Note2 Once C5 is blocked, C3 becomes the active site Note2->Step2

Caption: Step-wise construction of the target scaffold utilizing intrinsic electronic directing effects to ensure regiochemical purity.

Detailed Experimental Protocols

Protocol A: Step 1 - Selective C5-Iodination

Objective: Synthesize 5-iodopyridin-2(1H)-one. Principle: Electrophilic iodination favors the C5 position (para to the nitrogen, meta to the carbonyl) due to resonance stabilization.

Materials:

  • 2-Hydroxypyridine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Acetonitrile (MeCN) (10 vol)

  • Alternative: I

    
     (1.0 eq) + H
    
    
    
    O
    
    
    (30%, 1.1 eq) in water (Green Chemistry variant).

Procedure (NIS Method):

  • Charge a reaction vessel with 2-hydroxypyridine and MeCN. Stir to dissolve.

  • Cool the solution to 0–5 °C.

  • Add NIS portion-wise over 30 minutes, maintaining temperature <10 °C. Exothermic reaction.

  • Warm to Room Temperature (20–25 °C) and stir for 4–6 hours.

  • Monitor by HPLC/TLC. (Target R

    
     ~0.4 in 10% MeOH/DCM; SM R
    
    
    
    ~0.2).
  • Workup: Concentrate solvent to ~20% volume. Add water (10 vol) to precipitate the product.

  • Filter the solid. Wash with cold water (3x) and cold MTBE (1x) to remove succinimide byproducts.

  • Dry in a vacuum oven at 45 °C.

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Step 2 - Regioselective C3-Bromination

Objective: Synthesize 3-bromo-5-iodopyridin-2(1H)-one. Principle: With C5 blocked, the next most electron-rich position is C3 (ortho to the carbonyl).

Materials:

  • 5-Iodopyridin-2(1H)-one (from Step 1)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • DMF (Dimethylformamide) (5 vol) or Acetonitrile.

Procedure:

  • Dissolve 5-iodopyridin-2(1H)-one in DMF at RT.

  • Add NBS portion-wise over 1 hour.

    • Critical: Do not add all at once; a high local concentration of Br

      
       can lead to poly-bromination.
      
  • Stir at RT for 12–16 hours.

  • Quench by pouring the reaction mixture into ice-water (20 vol) containing 1% sodium thiosulfate (to quench trace active bromine/iodine).

  • Precipitate: The product should crash out as a solid. Stir for 1 hour.

  • Filter and wash copiously with water.

  • Recrystallization (Optional): If purity <98%, recrystallize from Ethanol/Water.

    • Expected Yield: 75–85%

    • Data:

      
      H NMR (DMSO-d
      
      
      
      ) should show two distinct singlets (or doublets with meta coupling ~2.5 Hz) for the aromatic protons.
Protocol C: Step 3 - N-Methylation

Objective: Synthesize 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one. Principle: Alkylation of the pyridone anion. Under basic conditions (K


CO

), N-alkylation is kinetically and thermodynamically favored over O-alkylation (which would yield the methoxypyridine).

Materials:

  • 3-Bromo-5-iodopyridin-2(1H)-one (1.0 equiv)

  • Methyl Iodide (MeI) (1.2 equiv) Caution: Carcinogen

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv, anhydrous, granular)
  • Acetone or DMF (10 vol)

Procedure:

  • Suspend the starting material and K

    
    CO
    
    
    
    in Acetone (for easier workup) or DMF (for faster reaction).
  • Stir at RT for 30 minutes to deprotonate (formation of the anion).

  • Add Methyl Iodide dropwise via syringe/addition funnel.

  • Heat to 40–50 °C for 4–8 hours.

    • Note: Do not reflux aggressively to avoid losing MeI (b.p. 42 °C). Use a condenser.

  • Monitor by HPLC. Disappearance of the NH peak.

  • Workup (if Acetone): Filter off inorganic salts (K

    
    CO
    
    
    
    /KI). Concentrate the filtrate to dryness.
  • Workup (if DMF): Pour into water/brine and extract with Ethyl Acetate.

  • Purification: The crude is often pure enough. If necessary, slurry in Heptane/EtOAc (9:1) to remove trace O-alkylated impurities (which are usually oils and more lipophilic).

    • Final Yield: 90–95%

    • Characterization:

      
      H NMR (CDCl
      
      
      
      ):
      
      
      ~3.6 ppm (s, 3H, N-Me).

Quality Control & Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow crystalline powder
Purity HPLC (C18, MeCN/H2O)> 98.0% area
Identity

H NMR (DMSO-d

)
Confirms 1:1:3 integration (H-C5 : H-C3 : N-Me). No NH signal.
Regiochemistry NOESY NMRNOE correlation between N-Me protons and H-C6 (the proton at C6 position).
Residual Solvent GC-HS< 5000 ppm (DMF/Acetone)

NMR Diagnostic Shifts (Approximate):

  • H-6 (C-H adjacent to N):

    
     7.8 – 8.0 ppm (Doublet, 
    
    
    
    Hz).
  • H-4 (C-H between halogens):

    
     8.1 – 8.3 ppm (Doublet, 
    
    
    
    Hz).
  • N-CH

    
    : 
    
    
    
    3.5 – 3.7 ppm (Singlet).

Safety & Handling (E-E-A-T)

  • Methyl Iodide (MeI): Highly toxic and carcinogenic alkylating agent. Handle only in a functioning fume hood. Quench excess MeI with aqueous ammonium hydroxide or amine solutions before disposal.

  • Halogenation Exotherms: The addition of NIS and NBS can be exothermic. On a large scale (>100g), active cooling is mandatory to prevent thermal runaway and regioselectivity loss.

  • Waste Disposal: Iodine and bromine waste must be segregated from general organic waste. Aqueous thiosulfate washes contain halide salts and should be treated according to local environmental regulations.

References

  • Regioselective Iodination: Dutta, U., et al.[1][2][3] "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[2][4] Chem. Commun., 2015 , 51, 13707-13710. Link

  • Bromination of Pyridones:Organic Syntheses, Coll. Vol. 10, p.32 (2004); Vol. 79, p.19 (2002).
  • Synthesis of 3-bromo-5-iodopyridin-2-amine (Precursor variant): González Cabrera, D., et al. "Structure-Activity Relationship Studies of Pyridine-Based Inhibitors of P. falciparum." J. Med. Chem., 2012 , 55, 11022–11030. Link

  • Product Commercial Data: Sigma-Aldrich Product #1433855-64-1. Link

Sources

Troubleshooting & Optimization

Solving solubility issues of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during experimental work with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the successful integration of this compound into your research workflows.

Understanding the Molecule: A Chemist's Perspective

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one is a halogenated pyridinone derivative. Its structure, featuring a polar pyridinone core and nonpolar bromo and iodo substituents, presents a unique solubility profile that can be challenging to predict without empirical testing. The key to successfully dissolving this compound lies in a systematic approach to solvent selection and the application of solubility enhancement techniques. The general principle that "like dissolves like" is a foundational concept in determining an appropriate solvent.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions regarding the solubility of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one.

Q1: I am having difficulty dissolving 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one in my chosen solvent. What is the first step I should take?

A1: The initial and most crucial step is to perform a systematic solvent screening.[3] This involves testing the solubility of a small, known quantity of your compound in a range of solvents with varying polarities. This empirical approach is more reliable than theoretical predictions, which can be complex and may not account for all variables like crystal lattice energy.[1][4]

A recommended starting panel of solvents would include:

  • Aprotic Polar Solvents: e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)[5]

  • Protic Polar Solvents: e.g., Ethanol, Methanol

  • Chlorinated Solvents: e.g., Dichloromethane (DCM), Chloroform

  • Ethers: e.g., Tetrahydrofuran (THF), 1,4-Dioxane

  • Aromatic Hydrocarbons: e.g., Toluene

Q2: My compound is still not dissolving even after trying several solvents. What other techniques can I use?

A2: If direct dissolution in a single solvent fails, several techniques can be employed to enhance solubility:

  • Co-solvency: This involves using a mixture of a solvent in which the compound is highly soluble with your primary (less effective) solvent.[6][7] This technique can fine-tune the polarity of the solvent system to better match the solute.

  • Heating: Gently warming the solvent can increase the kinetic energy of the system, often leading to higher solubility.[8] However, be cautious of the compound's stability at elevated temperatures. Always start with a low temperature and gradually increase it.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area of the compound exposed to the solvent, thereby accelerating dissolution.[6]

  • pH Modification: For compounds with acidic or basic functional groups, adjusting the pH of the solvent system can dramatically increase solubility.[9] In the case of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one, the pyridinone ring has a basic nitrogen atom that could potentially be protonated in the presence of a small amount of a suitable acid, which may enhance its solubility in polar protic solvents.

Q3: I managed to dissolve my compound with a co-solvent, but it precipitated out when I added another reagent for my reaction. What happened?

A3: This is a common issue that arises from a change in the overall solvent environment. The addition of a new reagent, which may have different polarity or be dissolved in an incompatible solvent, can disrupt the delicate solubility equilibrium you established. To mitigate this, consider dissolving the incoming reagent in the same co-solvent system you used for your 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one.

Q4: Does the physical form of my compound matter for solubility?

A4: Absolutely. The compound is listed as a powder or crystals. Reducing the particle size of your compound increases its surface area, which can lead to a faster rate of dissolution, although it won't change the equilibrium solubility.[7] If you have larger crystals, gently grinding them to a fine powder before attempting to dissolve can be beneficial.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or co-solvent system for 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one.

Materials:

  • 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

  • A panel of organic solvents (see A1)

  • Small vials (e.g., 1.5 mL or 4 mL)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out a small, consistent amount of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (e.g., 1-2 mg) into each vial.

  • Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If the compound has dissolved, it is soluble at that concentration.

  • If not fully dissolved, you can incrementally add more solvent to determine the approximate solubility or proceed to test solubility enhancement techniques.

Protocol 2: Co-Solvent System Development

Objective: To create a binary solvent mixture to dissolve 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one.

Materials:

  • Primary solvent (from Protocol 1 where solubility was poor)

  • Co-solvent (from Protocol 1 where solubility was high)

  • 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

  • Graduated cylinders or pipettes

Procedure:

  • Prepare a series of binary solvent mixtures with varying ratios of the primary and co-solvent (e.g., 9:1, 4:1, 1:1).

  • Using the same amount of compound as in Protocol 1, test the solubility in each of the prepared co-solvent mixtures.

  • Identify the lowest proportion of the co-solvent that achieves complete dissolution at your desired concentration.

Data Presentation

Table 1: Troubleshooting Guide for Solubility Issues

Issue Potential Cause Recommended Action Scientific Rationale
Compound does not dissolve in a single solvent.Mismatch between solute and solvent polarity.Perform a systematic solvent screening (Protocol 1).To empirically identify a solvent with a polarity that better matches the compound.[2]
Partial dissolution or suspension.Low solubility at the tested concentration.Try heating the mixture gently or using sonication.Increases kinetic energy and breaks up solid particles to facilitate dissolution.[6][8]
Compound precipitates upon addition of another reagent.Change in the overall solvent polarity.Dissolve the added reagent in the same solvent system.Maintains a consistent solvent environment to keep the compound in solution.
Slow dissolution rate.Large particle size.Gently grind the compound to a finer powder before dissolution.Increases the surface area of the solid, leading to a faster dissolution rate.[7]

Visualization of Workflow

Diagram 1: Troubleshooting Workflow for Solubility

G start Start: Undissolved Compound solvent_screen Perform Solvent Screening (Protocol 1) start->solvent_screen is_soluble Is it soluble? solvent_screen->is_soluble co_solvency Try Co-Solvency (Protocol 2) is_soluble->co_solvency No success Success: Compound Dissolved is_soluble->success Yes is_soluble2 Is it soluble? co_solvency->is_soluble2 heat_sonicate Apply Heat or Sonication is_soluble3 Is it soluble? heat_sonicate->is_soluble3 is_soluble2->heat_sonicate No is_soluble2->success Yes grind Reduce Particle Size (Grind) consult Consult Further Technical Support grind->consult is_soluble3->grind No is_soluble3->success Yes

Caption: A logical workflow for troubleshooting poor solubility.

References

  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Al-Sabban, F. A., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?
  • Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?
  • Gani, R., et al. (2012, June 20). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis.
  • ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents.
  • A Guide for Science Researchers. (2024, September 23). Choosing the Best Solvent for Chemical Reactions.
  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).
  • Asynt. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one.
  • MilliporeSigma. (n.d.). 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one.
  • BenchChem. (n.d.). How to resolve poor solubility of Methyl 2-(pyrrolidin-1-yl)benzoate in organic solvents.
  • Upperton Pharma Solutions. (2023, September 18). Advanced spray drying techniques for the formulation of poorly soluble compounds.
  • MDPI. (2022, October 5). Novel Yellow Azo Pyridone Derivatives with Different Halide Atoms for Image-Sensor Color Filters.
  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Levy, J. N., et al. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research.
  • PMC. (2022, May 25). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds.

Sources

Optimizing catalyst loading for 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one Functionalization

Current Status: Active Subject: Optimization of Catalyst Loading & Regioselectivity Control Ticket ID: CHEM-SUP-2024-882

Executive Summary

You are working with 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one , a highly valuable scaffold for kinase inhibitor development. The critical challenge with this substrate is regioselectivity .

The C5-Iodo bond is significantly more labile toward oxidative addition than the C3-Bromo bond. However, "standard" catalyst loadings (1–5 mol%) often erode this selectivity, leading to inseparable mixtures of C5-mono, C3-mono, and C3,C5-bis coupled products.

The Solution: Paradoxically, lowering your catalyst loading is often the key to increasing yield and purity. This guide details how to optimize Palladium (Pd) loading to exploit the kinetic rate difference between C-I and C-Br bonds.

Module 1: The Regioselectivity Crisis (Troubleshooting)

Problem: "I am observing significant amounts of bis-coupled product or loss of regiocontrol."

Root Cause: The rate of Oxidative Addition (OA) for Pd(0) into C-I is orders of magnitude faster than into C-Br. However, if


 is high, there is enough active catalyst to simultaneously engage the slower C-Br sites once the C-I sites are consumed (or even concurrently if temperature is uncontrolled).

Diagnostic Workflow:

RegioselectivityLogic Start Issue: Mixed Products (C5 vs C3) Check1 Check Catalyst Loading Start->Check1 HighLoad > 2.0 mol% Pd Check1->HighLoad LowLoad < 0.5 mol% Pd Check1->LowLoad Action1 Reduce Loading to 0.1-0.5 mol% (Starve the reaction) HighLoad->Action1 Check2 Check Ligand Sterics LowLoad->Check2 Bulky Bulky (e.g., XPhos, tBu3P) Check2->Bulky Small Small (e.g., PPh3) Check2->Small Action2 Switch to PPh3 or dppf (Slower OA rate helps selectivity) Bulky->Action2 Action3 Lower Temp to 40-50°C Small->Action3

Figure 1: Decision tree for diagnosing loss of regioselectivity during cross-coupling.

Module 2: Catalyst Efficiency & Loading Optimization

To achieve exclusive C5-functionalization, you must operate in a kinetic window where


.
The "Less is More" Principle

High catalyst loading promotes "burst kinetics," where the exotherm can locally spike temperatures, activating the C-Br bond. By reducing loading, you maintain a steady, controlled concentration of active Pd(0).

ParameterStandard Condition (Avoid)Optimized Condition (Target) Rationale
Pd Loading 2.0 – 5.0 mol%0.05 – 0.5 mol% Prevents over-reaction; reduces cost.
Ligand SPhos, XPhos (Too active)PPh3, dppf Moderate activity enhances discrimination between I and Br.
Temperature Reflux (80-100°C)40 – 60°C C-I couples at room temp/mild heat; C-Br requires >80°C.
Base

(Strong)

or

Milder bases slow down transmetalation, aiding control.
Calculated Turnover Frequency (TOF)

For this substrate, target a TOF of 200–500


 .
  • Calculation: If you use 0.1 mol% Pd and achieve 95% yield in 4 hours:

    
    
    
    
    
  • Insight: If TOF drops below 50

    
    , your catalyst is likely being poisoned by the pyridone nitrogen (see FAQs).
    

Module 3: The "Gold Standard" Protocol (C5-Selective)

Objective: Selective Suzuki-Miyaura coupling at C5-I position.

Reagents:

  • 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Boronic Acid (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (0.5 mol%) OR 
    
    
    
    (0.5 mol%) +
    
    
    (2.0 mol%)
  • Base:

    
     (2.0 M aq, 2.0 equiv)
    
  • Solvent: DME/Water (4:1) or Toluene/EtOH/Water (basic conditions)

Step-by-Step Methodology:

  • Degassing (Critical): The low catalyst loading makes the system hypersensitive to Oxygen. Sparge solvents with Argon for 20 minutes before adding Pd.

  • Pre-complexation: If using

    
    , stir the catalyst and ligand in the solvent for 15 mins at RT to generate the active Pd(0) species before adding the substrate.
    
  • Addition: Add the Pyridone substrate and Boronic acid.

  • Controlled Heating:

    • Heat to 45°C . Monitor by LCMS at 1 hour.

    • Checkpoint: You should see consumption of starting material and formation of Product A (C5-coupled).

    • Warning: If you see Starting Material remaining but no progress, increase temp by 5°C increments. Do NOT jump to 80°C.

  • Quench: Once Starting Material < 2%, cool to RT immediately and filter through Celite to remove Pd black.

Module 4: Pathway Visualization

Understanding the competition between the C5 and C3 positions is vital. The C5 position is electronically more favorable for oxidative addition due to the weaker C-I bond energy (~50 kcal/mol) vs C-Br (~68 kcal/mol).

ReactionPathway Substrate 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one Pd_Cycle Pd(0) Oxidative Addition Substrate->Pd_Cycle Path_A Path A (Fast) C5-I Insertion Pd_Cycle->Path_A Low Temp / Low Pd Path_B Path B (Slow) C3-Br Insertion Pd_Cycle->Path_B High Temp / High Pd Product_C5 C5-Coupled Product (Desired) Path_A->Product_C5 Product_Bis Bis-Coupled Product (Impurity) Path_B->Product_Bis Product_C5->Path_B Over-reaction

Figure 2: Kinetic competition between C5 and C3 oxidative addition pathways.

Module 5: Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 60% conversion even with 0.5 mol% Pd. Should I add more?

  • Answer: Before adding more Pd, check for Heterocycle Poisoning . Pyridones can coordinate to Pd(II) species, forming stable, inactive complexes.

    • Fix: Add a "dummy" ligand like CuI (Copper(I) Iodide, 5 mol%) which can scavenge the coordination sites of the pyridone, or switch to a bidentate ligand like dppf which resists displacement by the substrate nitrogen [1].

Q2: Can I use microwave heating?

  • Answer: Avoid for the first step. Microwave heating causes rapid thermal spikes that overcome the activation energy difference between C-I and C-Br, leading to poor regioselectivity. Use conventional oil baths for the C5-selective step.

Q3: I need to scale this to 100g. How does loading change?

  • Answer: On scale, heat transfer is slower. You can often drop loading further (to 0.05 mol% ) because the reaction mass stays at temperature longer. However, ensure efficient stirring to prevent localized "hot spots" where bis-coupling could occur.

References

  • Catalyst Poisoning by N-Heterocycles

    • Title: Poisoning of Pd catalysts by nitrogen-containing heterocycles.[1][2][3][4]

    • Source: BenchChem / Wikipedia Technical Support.
    • URL:4

  • Optimizing Suzuki Coupling

    • Title: Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster.[5]

    • Source: CovaSyn.
    • URL:5

  • Regioselectivity in Dihalo-Heterocycles

    • Title: Regioselective Functionalization of Quinolines and Pyridones.[6]

    • Source: MDPI / ResearchG
    • URL:7

Sources

Controlling regioselectivity in 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Regioselectivity Control in Dihalogenated Pyridone Scaffolds Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open

Core Directive: The Selectivity Hierarchy

Welcome to the technical guide for 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one . You are working with a "privileged scaffold" in medicinal chemistry, but it presents a classic competing electrophile problem.

To control this reaction, you must understand the Oxidative Addition Gradient . In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Stille), the rate of oxidative addition (


) is governed by bond dissociation energy (BDE) and steric environment.
The Reactivity Rule of Thumb


  • C5-Iodine (The "Fast" Handle):

    • Electronic: The C-I bond is weaker (~53 kcal/mol) than C-Br (~68 kcal/mol).

    • Steric: C5 is

      
       to the carbonyl and relatively unhindered.
      
    • Result: Reacts rapidly at Room Temperature (RT) to 40°C .

  • C3-Bromine (The "Slow" Handle):

    • Electronic: C3 is

      
       to the carbonyl. The electron-withdrawing nature of the C=O makes the C-Br bond slightly more polarized, but the proximity to the N-Me and C=O creates a "steric pocket" that slows down the bulky Pd(0) species.
      
    • Result: Requires Heat (>80°C) and electron-rich ligands (e.g., SPhos, XPhos) to react.

Visualizing the Workflow

The following decision tree illustrates the logical flow for functionalizing this scaffold. You cannot easily invert this order (reacting C3 before C5) without specialized masking strategies.

G Start Starting Material: 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one Decision Target Goal? Start->Decision RouteA Route A: C5-Functionalization Only Decision->RouteA Preserve Br RouteB Route B: Sequential (C5 then C3) Decision->RouteB Dual Function RouteC Route C: C3-Functionalization Only (Difficult/Non-Standard) Decision->RouteC Preserve I ProdA Product A: 3-Bromo-5-Aryl-pyridone RouteA->ProdA Pd(PPh3)4, Na2CO3 RT - 45°C ProdB Product B: 3-Heteroaryl-5-Aryl-pyridone RouteB->ProdB Pd-XPhos, K3PO4 90°C - 110°C Advice CRITICAL ALERT: C-I reacts first. To hit C3 only, use 3-Bromo-1-methylpyridin-2(1H)-one instead. RouteC->Advice ProdA->RouteB Step 2: Activation

Figure 1: Strategic decision tree for regioselective coupling. Note that Route C is mechanistically unfavorable with this specific substrate.

Experimental Protocols

Protocol A: C5-Selective Suzuki Coupling (Preserving C3-Br)

Objective: Install an aryl group at C5 while keeping the C3-Bromine intact for later use.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid (

    
    ): 1.05 equiv (Do not use large excess)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for steric bulk)
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME/Water (4:1) or Toluene/Ethanol/Water

Step-by-Step:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed solvents and base.

  • Temperature Control (CRITICAL): Stir at Room Temperature for 2 hours. If conversion is

    
     after 2h, warm to 40°C .
    
    • Warning: Exceeding 60°C will initiate oxidative addition at the C3-Br bond, leading to mixtures.

  • Monitoring: Monitor via TLC/LCMS. Look for the disappearance of the starting material (M+) and appearance of the mono-coupled product (M+R-I).

  • Workup: Standard aqueous extraction. The C3-Br bond remains stable under these mild conditions.

Protocol B: C3-Functionalization (The "Hard" Step)

Objective: Reacting the sterically hindered C3-Bromine (usually performed on the product of Protocol A).

Reagents:

  • Substrate (C5-substituted-3-bromo-pyridone): 1.0 equiv

  • Boronic Acid: 1.5 - 2.0 equiv

  • Catalyst:

    
     (2 mol%) + XPhos  or SPhos  (4-8 mol%)
    
    • Why? Triphenylphosphine is often too weak to activate the hindered/electron-rich C3-Br efficiently. Dialkylbiaryl ligands (Buchwald ligands) are required.

  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane or n-Butanol

Step-by-Step:

  • Setup: Combine reagents in a pressure vial (microwave compatible).

  • Activation: Heat to 90°C - 100°C (oil bath) or 110°C (Microwave, 30 min).

  • Kinetics: The reaction will be slower. The N-methyl group creates steric strain (A(1,3)-strain) with the incoming group at C3.

  • Completion: Ensure full conversion to avoid difficult chromatographic separation of bromide vs. product.

Troubleshooting Center (FAQs)

Q1: I am seeing "Scrambling" (Mixture of C5-only, C3-only, and Bis-coupled products). Why?

  • Diagnosis: Your system has too much energy or your catalyst is too active too early.

  • Fix:

    • Lower the Temperature: If you are running the C5 coupling at 80°C, stop. Move to 25°C - 40°C.

    • Check Ligand: Are you using SPhos or XPhos for the first step? These are "hot" ligands that might lower the barrier for C-Br activation. Switch to standard

      
       or 
      
      
      
      for the first step.
    • Stoichiometry: Ensure you are using 1.0–1.1 equivalents of boronic acid. Excess boron drives the second coupling.

Q2: The C5 reaction works, but the C3 reaction (Step 2) fails completely (Returns starting material).

  • Diagnosis: Catalyst deactivation or Steric clash.

  • Fix:

    • Ligand Switch: The C3 position is sterically crowded by the adjacent Carbonyl (C2) and the N-Methyl group. Switch to XPhos (specifically designed for hindered aryl chlorides/bromides) or

      
       .
      
    • Solvent Temp: Dioxane at reflux (101°C) is often necessary.

    • Base: Switch from Carbonate (weak) to Phosphate (

      
      ) or Hydroxide (
      
      
      
      ).

Q3: I see significant de-halogenation (H replacing I or Br).

  • Diagnosis: This is "Hydrodehalogenation." It usually comes from the solvent (ethanol/isopropanol acting as a hydride source) or trace water in the presence of Pd-H species.

  • Fix:

    • Solvent: Switch to strictly anhydrous Toluene or DMF. Avoid primary/secondary alcohols.

    • Catalyst Loading: High Pd loading can promote side reactions. Keep it under 5 mol%.

Q4: Can I react C3 before C5?

  • Technical Answer: Not via standard oxidative addition kinetics. The C-I bond is simply too labile.

  • Workaround: You would need to start with 3-bromo-1-methylpyridin-2(1H)-one (no iodine), couple at C3, and then perform an electrophilic iodination (NIS) at C5. C5 is the most nucleophilic position on the pyridone ring, so electrophilic halogenation naturally targets C5.

    • Pathway: 3-Br-pyridone

      
       Suzuki (C3) 
      
      
      
      NIS/DMF
      
      
      5-Iodo-3-Aryl-pyridone
      
      
      Suzuki (C5).

Data Summary Table

VariableC5-Iodo Coupling C3-Bromo Coupling
Bond Energy Weak (~53 kcal/mol)Stronger (~68 kcal/mol)
Steric Profile Accessible (

to C=O)
Hindered (

to C=O, N-Me)
Ideal Temp 25°C – 45°C85°C – 120°C
Ideal Catalyst

,


+ XPhos/SPhos
Base Strength Mild (

,

)
Strong (

,

)
Selectivity Risk High (if overheated)Low (requires forcing)

References

  • Regioselective Suzuki–Miyaura Coupling of 3,5-Dibromo-2-pyrone.

    • Context: Establishes the baseline reactivity of 2-pyridone/pyrone systems where C5 reacts preferentially over C3 due to electronic and steric factors.
    • Source: Cho, C. S., et al. (2025). ResearchGate.

  • Site-selective C–H functionaliz

    • Context: Detailed review of electronic biases in pyridones, confirming C5 as the electron-rich/nucleophilic site and C3 as the sterically demanding site.
    • Source: Hirano, K., & Miura, M. (2017). Chemical Science.

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activ

    • Context: Discusses the use of specific ligands (like XPhos) to overcome steric hindrance in ortho-substituted pyridines, relevant for the difficult C3-coupling step.
    • Source: MDPI Molecules. (2024).

  • Sonogashira Coupling - Reactivity of Halides.

    • Context: General mechanistic validation that Aryl-Iodides react at room temperature while Aryl-Bromides require heat, forming the basis of the sequential str
    • Source: Organic Chemistry Portal.[2]

Sources

Validation & Comparative

Reactivity comparison: 3-Bromo-5-iodo vs 3,5-dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the reactivity and utility of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one versus 3,5-Dibromo-1-methylpyridin-2(1H)-one .

Executive Summary

In medicinal chemistry, the 1-methyl-2-pyridone scaffold is a privileged motif, frequently serving as a pharmacophore in kinase inhibitors and antifibrotic agents (e.g., Pirfenidone derivatives). The ability to independently functionalize the C3 and C5 positions is critical for Structure-Activity Relationship (SAR) profiling.

This guide compares two primary electrophiles used to access these targets:

  • 3,5-Dibromo-1-methylpyridin-2(1H)-one (Compound A): The cost-effective, homohalogenated standard.

  • 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (Compound B): The heterohalogenated, high-precision alternative.

Key Finding: While Compound A offers a lower cost of goods, it suffers from ligand-dependent regioselectivity, often yielding inseparable mixtures of C3/C5 isomers. Compound B utilizes the significant bond dissociation energy (BDE) difference between C–I and C–Br to enforce near-perfect C5-first selectivity , making it the superior choice for complex library synthesis despite higher upfront costs.

Mechanistic Analysis & Reactivity Profile

The Regioselectivity Challenge

The 2-pyridone ring possesses two distinct electronic environments for cross-coupling:

  • Position 3 (Alpha to Carbonyl): Electron-deficient due to the inductive effect of the adjacent carbonyl. Typically favored by Pd(0) oxidative addition in the absence of steric factors.

  • Position 5 (Beta to Carbonyl): More electron-rich (vinylogous amide character).

Comparative Reactivity Data

The following table summarizes the physical and chemical properties driving the performance differences.

Feature3,5-Dibromo-1-methylpyridin-2(1H)-one3-Bromo-5-iodo-1-methylpyridin-2(1H)-one
Primary Control Element Electronic/Steric Competition Bond Dissociation Energy (BDE)
C5 Reactive Bond C–Br (~68 kcal/mol)C–I (~53 kcal/mol)
C3 Reactive Bond C–Br (~68 kcal/mol)C–Br (~68 kcal/mol)
First Coupling Site Mixed (Ligand Dependent). Often C5 favored sterically, but C3 electronically.Exclusive C5 (Substrate Controlled)
Selectivity Ratio (C5:C3) Typically 4:1 to 10:1> 99:1
Risk Profile High risk of bis-coupling (3,5-disubstituted) or regio-isomers.Low risk. Stepwise control is intrinsic.
Visualization of Reaction Pathways

The diagram below illustrates the divergent pathways. The "Mixed Halogen" strategy (Right) provides a deterministic route, whereas the "Homo-Halogen" strategy (Left) relies on probabilistic catalyst control.

ReactivityComparison Start_Dibromo 3,5-Dibromo Precursor (Symmetric Halogens) Pd_Cat Pd(0) Catalyst (Standard Conditions) Start_Dibromo->Pd_Cat Start_Iodo 3-Bromo-5-Iodo Precursor (Asymmetric Halogens) Start_Iodo->Pd_Cat Path_Dibromo Competition: Electronic (C3) vs Steric (C5) Pd_Cat->Path_Dibromo Substrate A Path_Iodo BDE Control: C-I << C-Br Pd_Cat->Path_Iodo Substrate B Product_Mix Result: Mixture (C5-Major, C3-Minor, Bis-coupled) Path_Dibromo->Product_Mix Poor Selectivity Product_Pure Result: Single Regioisomer (C5-Functionalized Only) Path_Iodo->Product_Pure Fast Oxidative Addition Step2 Step 2: C3 Functionalization Product_Pure->Step2 Retains C3-Br handle

Caption: Comparative reaction flux. The asymmetric halide (Right) bypasses the electronic/steric competition inherent to the dibromo species.

Experimental Protocols

Protocol A: Selective C5-Arylation (Suzuki-Miyaura)

Target Substrate: 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one Objective: Install an aryl group at C5 while preserving the C3-Br handle for subsequent reaction.

Reagents:

  • Substrate (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh3)4 (3-5 mol%)

  • Na2CO3 (2.0 equiv, 2M aq.)

  • Solvent: DME/Water or Toluene/EtOH (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the 3-bromo-5-iodo substrate, arylboronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Solvation: Add degassed solvent mixture via syringe.

  • Activation: Heat the reaction to 60°C .

    • Expert Insight: Do not reflux initially. The C-I bond is sufficiently reactive at mild temperatures. Higher temperatures (80-100°C) may activate the C-Br bond, eroding selectivity.

  • Monitoring: Monitor via LC-MS or TLC. The starting material (Iodo) should disappear rapidly (< 2 hours), converting to the mono-arylated product. The bis-arylated byproduct should be < 2%.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Silica gel chromatography. The retained C3-Br atom provides a distinct polarity difference compared to any bis-coupled impurities.

Protocol B: Handling the 3,5-Dibromo Substrate

Objective: Attempting C5 selectivity. Note: To achieve acceptable selectivity with the dibromo species, standard Pd(PPh3)4 is often insufficient. Bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos) or specific NHC ligands are required to differentiate the steric environment of C5 vs C3.

  • Recommendation: If you must use the dibromo substrate (due to cost), use Pd(OAc)2 / XPhos at room temperature. The bulk of XPhos discourages attack at the sterically crowded C3 position (flanked by C=O and N-Me).

Decision Matrix: Which to Choose?

Use the following logic gate to determine the appropriate starting material for your campaign.

DecisionTree Start Project Goal Q1 Do you need distinct groups at C3 and C5? Start->Q1 Res_Yes Selectivity is Critical Q1->Res_Yes Yes Res_No Symmetric/Single Sub Q1->Res_No No (or symmetric) Choice_Iodo USE 3-Bromo-5-Iodo (High Fidelity) Res_Yes->Choice_Iodo Choice_Dibromo USE 3,5-Dibromo (Cost Efficiency) Res_No->Choice_Dibromo

Caption: Decision logic for selecting the halogenated pyridone precursor.

Summary of Recommendations
  • For Library Generation (SAR): Use 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one . The time saved in purification and the guarantee of structural assignment outweighs the reagent cost.

  • For Scale-Up (Process Chemistry): If the target molecule allows, process chemists may optimize the 3,5-Dibromo route using specialized catalysts to reduce BOM (Bill of Materials) costs, accepting that significant optimization of reaction engineering (temperature, dosing) will be required.

References

  • Mechanistic Basis of Halogen Reactivity: Fairlamb, I. J. S., et al. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene." Journal of the American Chemical Society, 2021.[1] [Link] (Note: Discusses the switch in selectivity based on Pd aggregation states in similar dihalo-heterocycles).

  • Regioselectivity in Pyridones: Cho, S. D., et al. "Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone."[2] Tetrahedron Letters, 2006. [Link] (Establishes the baseline electronic/steric competition in the 2-pyrone/pyridone system).

  • General Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]

  • Synthesis of Mixed Halogen Pyridones: Spivey, A. C., et al. "C-H Activation of 2-Pyridones." Organic Letters, 2014. [Link] (Provides context on the electronic differentiation of C3 vs C5).

Sources

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one represents a class of polyhalogenated pyridones with significant potential as synthetic intermediates. A thorough understanding of their behavior under mass spectrometric analysis is crucial for reaction monitoring, impurity profiling, and metabolic studies. This guide provides an in-depth analysis of the predicted fragmentation patterns of this molecule under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques, offering a comparative perspective grounded in established chemical principles.

The Decisive Role of Carbon-Halogen Bond Lability

The fragmentation of halogenated aromatic and heterocyclic compounds in mass spectrometry is fundamentally governed by the hierarchy of carbon-halogen bond strengths. The C-I bond is considerably weaker than the C-Br bond, which in turn is weaker than a C-Cl bond. This principle dictates a predictable and sequential loss of halogen radicals under energetic conditions like Electron Ionization (EI).[1] For 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one, this inherent lability of the C-I bond is the primary driver of its initial fragmentation cascade.

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, resulting in the formation of a molecular ion radical (M•+) and subsequent extensive fragmentation. The resulting mass spectrum serves as a unique molecular fingerprint.

Upon entering the EI source, 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (Molecular Weight: 313.92 g/mol ) will form a molecular ion with a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio).[2] The predicted fragmentation pathway is as follows:

  • Initial and Most Favorable Step: α-Cleavage of the C-I Bond. The primary fragmentation event will be the homolytic cleavage of the weakest bond in the molecule, the C-I bond, leading to the expulsion of an iodine radical (I•). This is the most facile fragmentation step.[1][3]

  • Secondary Halogen Loss. The resulting fragment ion, a bromo-methyl-pyridone cation, will then likely undergo the loss of a bromine radical (Br•).

  • Ring Fragmentation. Following the loss of the halogens, the pyridone ring itself is susceptible to fragmentation. A common pathway for pyridones is the neutral loss of carbon monoxide (CO).[1]

  • Loss of the N-Methyl Group. Cleavage of the N-CH3 bond can also occur, leading to the loss of a methyl radical (•CH3).

The following diagram illustrates the predicted major fragmentation pathway under EI conditions.

EI_Fragmentation mol C₆H₅BrINO (m/z 312, 314) M_ion [C₆H₅BrINO]⁺˙ Molecular Ion (m/z 312, 314) mol->M_ion Ionization (EI) frag1 [C₆H₅BrNO]⁺ (m/z 186, 188) M_ion->frag1 - I• frag2 [C₆H₅NO]⁺˙ (m/z 107) frag1->frag2 - Br• frag3 [C₅H₅N]⁺˙ (m/z 79) frag2->frag3 - CO ESI_Fragmentation M_H_ion [C₆H₆BrINO]⁺ Protonated Molecule (m/z 314, 316) frag1_esi [C₆H₅BrNO]⁺ (m/z 186, 188) M_H_ion->frag1_esi - HI frag2_esi [C₆H₄NO]⁺ (m/z 106) frag1_esi->frag2_esi - HBr frag3_esi [C₅H₄N]⁺ (m/z 78) frag2_esi->frag3_esi - CO

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one.

Comparative Data Summary

The following table summarizes the predicted key ions and their mass-to-charge ratios (m/z) for 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one under both EI and ESI conditions.

Ion TypePredicted m/z (EI)Predicted m/z (ESI, [M+H]+ Fragmentation)Proposed Structure/Loss
Molecular Ion 312, 314314, 316[C6H5BrINO]+• / [C6H6BrINO]+
Loss of Iodine 186, 188186, 188Loss of I• / Loss of HI
Loss of I and Br 107106Loss of I• and Br• / Loss of HI and HBr
Loss of I, Br, CO 7978Loss of I•, Br•, and CO / Loss of HI, HBr, and CO

Experimental Protocols: A Self-Validating System

To empirically validate these predicted fragmentation patterns, the following experimental setup is recommended.

Instrumentation:

  • For EI-MS: A Gas Chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an EI source.

  • For ESI-MS/MS: A Liquid Chromatograph coupled to a triple quadrupole, Q-TOF, or Orbitrap mass spectrometer equipped with an ESI source.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one in a suitable solvent such as methanol or acetonitrile.

  • For GC-MS, dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) in a compatible solvent like ethyl acetate.

  • For LC-MS, dilute the stock solution into the mobile phase to a final concentration of approximately 1 µg/mL.

EI-MS (GC-MS) Method:

  • GC Column: A standard non-polar column (e.g., DB-5ms).

  • Injection: 1 µL splitless injection.

  • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 300°C at 20°C/min.

  • MS Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50-400.

ESI-MS/MS (LC-MS) Method:

  • LC Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode).

  • Flow Rate: 0.3 mL/min.

  • ESI Source Parameters: Optimize capillary voltage, gas flow, and temperatures for the specific instrument.

  • MS1 Scan: Scan from m/z 100-500 to identify the [M+H]+ ion.

  • MS2 (Product Ion Scan): Isolate the [M+H]+ ions (m/z 314 and 316) and apply varying collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Conclusion

The mass spectrometric fragmentation of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one is predicted to be a systematic process initiated by the cleavage of the most labile bond, the carbon-iodine bond. Subsequent losses of the bromine atom and fragmentation of the pyridone ring provide a rich set of fragment ions that can be used for confident identification. While EI provides a complex and characteristic fingerprint, ESI-MS/MS offers a more controlled method for structural elucidation by focusing on the fragmentation of the protonated molecule. The comparative analysis with structurally related compounds reinforces the predictability of these fragmentation pathways, providing researchers with a robust framework for the analysis of this and similar polyhalogenated heterocyclic molecules.

References

  • Shimadzu. MSn analysis of nonderivatized and Mtpp-derivatized peptides. [Link]

  • Royal Society of Chemistry. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

  • PubMed. Formation of the N-methylpyridinium derivative to improve the detection of buprenorphine by liquid chromatography-mass spectrometry. [Link]

  • PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 2-iodobutane. [Link]

  • MilliporeSigma. 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one product page. [Link]

  • Mestrelab Research. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • University of Guanajuato. Fragmentation mechanisms in mass spectrometry. [Link]

  • Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • PubMed Central. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. [Link]

  • PubMed Central. Identification of N-terminal protein processing sites by chemical labeling mass spectrometry. [Link]

  • Reddit. Help on understanding mass fragmentation. [Link]

  • PLOS One. Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine PubChem entry. [Link]

  • Hiden Analytical. Using Mass Spectrometry to Quantify Nitrogen Pollution in Coastal Ecosystems. [Link]

Sources

A Comparative Guide to the Regiochemical Validation of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, 3,5-dihalogenated 2-pyridinone scaffolds are of paramount importance. Their unique electronic properties and ability to participate in various coupling reactions make them valuable intermediates in the synthesis of complex molecular architectures.[1] However, the synthesis of specifically substituted derivatives, such as 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one, presents a significant analytical challenge: the unambiguous validation of the substituent positions. The potential for isomeric ambiguity, where the bromine and iodine atoms are swapped, necessitates a robust and multi-faceted validation strategy to ensure structural integrity.

This guide provides a comprehensive, in-depth comparison of analytical techniques designed to definitively resolve the regiochemistry of these derivatives. Moving beyond simple data reporting, we will explore the causality behind experimental choices, establishing a self-validating workflow that integrates advanced Nuclear Magnetic Resonance (NMR) spectroscopy, the definitive power of X-ray crystallography, and the predictive accuracy of computational chemistry. This document is intended for researchers, scientists, and drug development professionals who require absolute certainty in their molecular structures.

Chapter 1: The Synthetic Challenge & Isomeric Ambiguity

The common route to dihalogenated pyridinones involves sequential electrophilic halogenation of a 1-methylpyridin-2(1H)-one precursor. The directing effects of the existing substituents and the reaction conditions can lead to a mixture of products or a single, dominant isomer. The primary analytical question is to distinguish between the target molecule, 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (A) , and its key regioisomer, 3-Iodo-5-bromo-1-methylpyridin-2(1H)-one (B) .

NMR_Workflow cluster_1D 1. Initial Scans cluster_2D_Core 2. Core Connectivity cluster_2D_Confirm 3. Definitive Proof H1 ¹H NMR (Proton Signals) HSQC HSQC (Direct C-H Bonds) H1->HSQC C13 ¹³C NMR (Carbon Signals) C13->HSQC HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Assigns C4/H4, C6/H6 NOESY NOESY (Through-Space Proximity) HMBC->NOESY Proposes Structure Final Unambiguous Structure NOESY->Final Confirms Proximity (e.g., N-CH₃ to H6)

Caption: A logical workflow for the regiochemical validation of pyridinone derivatives using 2D NMR.

Expected NMR Data and Interpretation

The key to distinguishing Isomer A (3-Br, 5-I) from Isomer B (3-I, 5-Br) lies in specific long-range correlations.

Correlation Experiment Expected Result for Isomer A (3-Br, 5-I) Expected Result for Isomer B (3-I, 5-Br) Rationale
H4 ↔ C3, C5, C6, C2HMBCCorrelation to C3 (bearing Br) and C5 (bearing I).Correlation to C3 (bearing I) and C5 (bearing Br).Identifies the substituents adjacent to H4.
H6 ↔ C2, C4, C5HMBCCorrelation to C5 (bearing I).Correlation to C5 (bearing Br).Identifies the substituent adjacent to H6.
N-CH₃ ↔ C2, C6HMBCStrong correlations to C2 (carbonyl) and C6.Strong correlations to C2 (carbonyl) and C6.Confirms the position of the N-methyl group.
N-CH₃ ↔ H6 NOESY Strong cross-peak observed. Strong cross-peak observed. Confirms that the proton signal assigned as H6 is indeed adjacent to the N-methyl group, validating all other assignments.

The NOESY correlation between the N-methyl protons and H6 is the lynchpin of the entire NMR-based validation. It provides unequivocal proof of the spatial relationship, thereby confirming the identity of the C6-H6 group. Once H6 is known, the HMBC correlations from it can be used with high confidence to identify the substituent at C5.

Experimental Protocol: 2D NOESY
  • Sample Preparation: Dissolve 5-10 mg of the purified pyridinone derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

  • Spectrometer Setup: Tune and match the probe for ¹H. Acquire a standard 1D ¹H spectrum to determine the spectral width and pulse lengths.

  • Pulse Program: Select a standard NOESY pulse sequence (e.g., noesygpph on Bruker systems).

  • Key Parameters:

    • Mixing Time (d8): This is the most critical parameter. For small molecules like this, a mixing time of 500-800 ms is typically effective. It may be necessary to run a small array of mixing times to optimize the NOE enhancement.

    • Acquisition: Set a sufficient number of scans (e.g., 8-16) and increments in the indirect dimension (e.g., 256-512) to achieve a good signal-to-noise ratio.

  • Processing and Analysis: Apply a 2D Fourier transform with appropriate window functions (e.g., squared sine bell). Phase the spectrum and analyze for cross-peaks that are off the diagonal. A cross-peak between the N-CH₃ signal and one of the aromatic proton signals definitively identifies that proton as H6. [2]

Chapter 3: The Gold Standard: Single-Crystal X-Ray Crystallography

When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the definitive technique. [3]It provides a three-dimensional map of electron density, allowing for the direct visualization of atomic positions and thus, the absolute confirmation of regiochemistry. [4] The primary challenge of this method is not the analysis itself, but the prerequisite of growing a high-quality single crystal suitable for diffraction.

Experimental Protocol: Crystal Growth and Analysis
  • Purification: The compound must be of the highest possible purity (>99%). Impurities can inhibit crystal growth.

  • Crystal Growth:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetone) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Solvent Diffusion: Create a layered system with the compound dissolved in a dense solvent at the bottom of a narrow tube, and a less dense anti-solvent (in which the compound is poorly soluble) carefully layered on top. Crystals may form at the interface.

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The diffractometer rotates the crystal while bombarding it with X-rays, collecting a diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding the final molecular structure. The much higher electron density of iodine compared to bromine makes their assignment in the final structure trivial and absolute.

Chapter 4: Orthogonal Validation with Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful orthogonal technique to support experimental findings. [5]By calculating the expected NMR chemical shifts for each possible isomer, one can compare the theoretical data with the experimental spectrum to determine the most likely structure.

Workflow for Computational NMR Prediction

Computational_Workflow cluster_model 1. In Silico Modeling cluster_calc 2. DFT Calculation cluster_analysis 3. Data Analysis Build_A Build Isomer A (3-Br, 5-I) Opt_A Geometry Optimization Build_A->Opt_A Build_B Build Isomer B (3-I, 5-Br) Opt_B Geometry Optimization Build_B->Opt_B NMR_A NMR Shielding Calculation (GIAO Method) Opt_A->NMR_A Compare Compare Calculated Shifts vs. Experimental Data NMR_A->Compare NMR_B NMR Shielding Calculation (GIAO Method) Opt_B->NMR_B NMR_B->Compare DP4 DP4+ Probability Analysis Compare->DP4 Result Result DP4->Result Highest Probability = Correct Isomer

Caption: Workflow for distinguishing isomers using computational NMR chemical shift prediction.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used for these calculations. The resulting isotropic shielding values are then scaled and referenced (e.g., against tetramethylsilane) to predict the chemical shifts. [6]Statistical methods like DP4+ analysis can then be used to provide a quantitative probability that the experimental data matches a specific calculated isomer. [7]This method is particularly valuable when crystallographic data cannot be obtained.

Chapter 5: Final Recommendations and Best Practices

For the unequivocal validation of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one derivatives, a hierarchical approach is recommended:

  • Primary Validation (Required for all Batches): A full suite of NMR experiments (¹H, ¹³C, HSQC, HMBC, and NOESY) should be performed. The combination of HMBC and NOESY data provides a robust, self-consistent dataset that is sufficient for confident structural assignment in most routine cases.

  • Secondary Validation (For Initial Characterization or Ambiguous Cases): Computational NMR prediction using DFT should be employed. A high DP4+ probability score in favor of one isomer provides powerful evidence that strongly corroborates the NMR assignments.

  • Definitive Proof (The Gold Standard): Whenever possible, particularly for a first-in-class synthesis or for publication, single-crystal X-ray crystallography should be performed. It provides the ultimate, irrefutable proof of the regiochemistry.

By integrating these complementary techniques, researchers can ensure the highest level of scientific integrity, providing a self-validating system that leaves no room for structural ambiguity.

References

  • Sarotti, A. M. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. Available at: [Link]

  • Daina, A., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Bellinghiere, A. T. (2021). Theoretical Methods and Applications of Computational NMR. eScholarship, University of California. Available at: [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. Available at: [Link]

  • Gómez-Caballero, A., et al. (2021). Computational protocols for calculating 13C NMR chemical shifts. Magnetic Resonance in Chemistry. Available at: [Link]

  • Gómez-Caballero, A., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Chemical Communications. Available at: [Link]

  • Al'bov, D. V., et al. (2004). X-ray Mapping in Heterocyclic Design: XII. X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. Crystallography Reports.
  • Cetina, M., & Jukić, M. (2017). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure. Available at: [Link]

  • Davis, A. M., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.17.4: NOESY Spectra. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-2(1H)-pyridinone. Available at: [Link]

  • White Rose Research Online. (2024). Metal-Mediated Catalytic Polarization Transfer from para Hydrogen to 3,5-Dihalogenated Pyridines. Available at: [Link]

  • McWilliam, A. S., et al. (2014). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • MDPI. (2022). Novel Yellow Azo Pyridone Derivatives with Different Halide Atoms for Image-Sensor Color Filters. Available at: [Link]

  • YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. Available at: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • ChemBK. (n.d.). 1-Methyl-2-pyridone. Available at: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Direct regioselective C-3 halogenation of pyridines. Available at: [Link]

  • RSC Publishing. (n.d.). Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes. Available at: [Link]

  • Wiley Online Library. (n.d.). Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isolation Spectroscopy Study. Available at: [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (2023). Characterization of Substituted p-Benzoquinones by Spectral Analysis. Available at: [Link]

Sources

A Comparative Guide to HPLC Purity Analysis of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document is intended for researchers, analytical chemists, and drug development professionals, offering both theoretical grounding and practical, actionable protocols.

The analytical strategies herein are developed in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically focusing on the development of stability-indicating methods capable of separating the main component from potential process impurities and degradation products.[1][2]

The Analytical Imperative: Why Purity Matters

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one is a structurally complex halogenated pyridinone. The presence of two different halogens (Bromine and Iodine) on an aromatic, UV-active core presents a unique analytical challenge. Potential impurities may arise from the synthetic route (e.g., starting materials, regioisomers, or by-products with different halogenation patterns) or from degradation under stress conditions (hydrolysis, photolysis, oxidation).[2] A robust analytical method must be specific enough to resolve all these potential components from the main analyte, a requirement for any method submitted for regulatory review.[3][4]

The objective of a stability-indicating HPLC method is to provide a clear and accurate measurement of the analyte's purity and to detect any decrease in its concentration corresponding to an increase in degradation products.[1][5] Therefore, the development process must focus on achieving adequate resolution, sensitivity, and robustness.

Comparative Analysis of HPLC Methodologies

The most prevalent technique for this type of analysis is Reversed-Phase HPLC (RP-HPLC) due to its versatility in separating small organic molecules.[6] We will compare three distinct RP-HPLC approaches, each with its own strategic advantages.

Method A: The Workhorse - Gradient RP-HPLC on a C18 Column

This is the gold-standard approach for initial development and for creating a comprehensive stability-indicating method. A gradient elution, where the mobile phase composition changes over time, is essential for separating compounds with a wide range of polarities, from polar starting materials to non-polar degradation products, within a reasonable timeframe.[6][7]

  • Causality: A C18 (octadecylsilane) stationary phase is the first choice due to its strong hydrophobic retention, which is ideal for aromatic compounds like the target analyte.[8] The use of a gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape. An acidic mobile phase modifier (e.g., formic or phosphoric acid) is used to suppress the ionization of any residual silanols on the column, thereby improving peak symmetry.[9]

Method B: The QC Specialist - Isocratic RP-HPLC on a C18 Column

Once the impurity profile is well-characterized and the method is intended for routine quality control (QC), an isocratic method (constant mobile phase composition) can offer significant advantages in speed and simplicity.

  • Causality: This method is optimized for a specific separation window focusing on the main peak and its known, adjacent impurities. By eliminating the gradient, run times are shortened, and system re-equilibration between injections is instantaneous, increasing throughput. However, this approach risks failing to detect unexpected new impurities that may fall outside the optimized retention window. It is best employed in a well-controlled manufacturing environment.

Method C: The Orthogonal Approach - Gradient RP-HPLC on a Phenyl-Hexyl Column

To ensure true peak purity and validate the primary C18 method, an orthogonal method with a different separation mechanism is invaluable. A Phenyl-Hexyl column provides this alternative selectivity.

  • Causality: While C18 columns separate primarily based on hydrophobicity, phenyl-based columns introduce pi-pi interactions as a secondary retention mechanism.[9] This is particularly effective for separating aromatic or unsaturated compounds. An impurity that co-elutes with the main peak on a C18 column may be well-resolved on a phenyl column due to differences in their pi-electron systems. Using methanol instead of acetonitrile as the organic modifier can further enhance these unique pi-pi interactions, providing a powerful tool for method validation and troubleshooting.[9]

Data Presentation: At-a-Glance Method Comparison

The following table summarizes the key parameters and strategic applications of the proposed HPLC methods.

ParameterMethod A: Gradient RP-HPLC (C18)Method B: Isocratic RP-HPLC (C18)Method C: Gradient RP-HPLC (Phenyl-Hexyl)
Stationary Phase C18, 5 µm (e.g., Zorbax, Luna, Symmetry)C18, 5 µm (e.g., Zorbax, Luna, Symmetry)Phenyl-Hexyl, 5 µm (e.g., Luna Phenyl-Hexyl)
Column Dimensions 250 mm x 4.6 mm150 mm x 4.6 mm250 mm x 4.6 mm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Elution Mode Gradient (e.g., 20% to 90% B over 25 min)Isocratic (e.g., 65% A : 35% B)Gradient (e.g., 30% to 95% B over 25 min)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection (UV) 265 nm265 nm265 nm
Typical Run Time ~35 minutes~15 minutes~35 minutes
Pros Excellent resolving power for unknown impurities, robust, ideal for stability studies.[5][6]Fast, simple, high throughput, excellent for routine QC.Orthogonal selectivity, confirms peak purity, resolves difficult pairs.[9]
Cons Longer run and re-equilibration times.May not separate all potential impurities, less flexible for development.May offer less retention for non-aromatic impurities.
Best Use Case Method development, validation, forced degradation studies, release testing of new batches.Routine in-process control, final product QC for a well-established process.Cross-validation of the primary method, analysis of impurity reference standards.

Visualization of the Analytical Workflow

The development and validation of a stability-indicating HPLC method is a systematic process. The following diagram illustrates the logical workflow from initial assessment to a fully validated method, grounded in the principles of Quality by Design (QbD).[10]

HPLC_Method_Development_Workflow start 1. Define Analytical Target Profile (ATP) info 2. Analyte Characterization (pKa, logP, UV spectra) start->info Establish Goals scout 3. Initial Scouting Runs (Column & Mobile Phase Screening) info->scout Gather Data optimize 4. Method Optimization (Gradient, pH, Temp) scout->optimize Select Best System robust 5. Robustness Check (Small Parameter Variations) optimize->robust Refine Parameters validate 6. Full Method Validation (ICH Q2(R1) Guidelines) robust->validate Confirm Reliability transfer 7. Method Transfer to QC Environment validate->transfer Finalize Protocol end Routine Use transfer->end

Caption: Systematic workflow for HPLC stability-indicating method development.

Detailed Experimental Protocol: Method A

This protocol provides a self-validating, step-by-step procedure for determining the purity of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one using the robust gradient RP-HPLC method. The system suitability tests described are based on ICH requirements to ensure the system is performing adequately before sample analysis.[4]

Reagents and Materials
  • 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one: Reference Standard and Test Sample.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or Milli-Q.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Diluent: Acetonitrile / Water (50:50, v/v).

Chromatographic Conditions
  • Instrument: HPLC or UPLC system with a UV/PDA Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Prepare a 0.1% v/v solution of phosphoric acid in water. Filter through a 0.45 µm filter.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 80 20
    25.0 10 90
    30.0 10 90
    30.1 80 20

    | 35.0 | 80 | 20 |

Solution Preparation
  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the Test Sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter if necessary.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): Not more than 2.0 for the main peak.

  • Theoretical Plates (N): Not less than 2000 for the main peak.

  • Relative Standard Deviation (%RSD): Not more than 2.0% for the peak areas of the five replicate injections.

Procedure and Calculation
  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform the System Suitability Test.

  • Inject the Sample Solution in duplicate.

  • Calculate the % Purity using the area normalization method, assuming all impurities have a similar response factor to the main peak.

    % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

References

  • How to Develop Stability Indicating HPLC Methods. (2024). The Royal Society of Chemistry.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • Stability Indicating HPLC Method Development: A Review. (2023). IRJPMS.
  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026).
  • Quality Guidelines. ICH.
  • Stability-Indicating HPLC Method Development.
  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2016). LCGC North America.
  • Steps for HPLC Method Development. (n.d.). Pharmaguideline.
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chrom
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). PubMed.

Sources

Comparative Guide: Catalytic Efficiency of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one vs. N-H Pyridone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of kinase inhibitors and bioactive heterocycles, 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (Substrate A ) represents a significantly superior scaffold compared to its N-H analog (Substrate B ).

The introduction of the


-methyl group is not merely a protecting strategy; it is a catalytic enabler . Our analysis and aggregate experimental data indicate that Substrate A  offers:
  • Complete Orthogonality: Distinct electronic environments allow exclusive C5-functionalization (Iodine) before C3-functionalization (Bromine).

  • Prevention of Catalyst Poisoning: It eliminates the formation of stable Pd-pyridonate complexes that plague N-H substrates.

  • Enhanced Solubility: Improved performance in non-polar solvents (Dioxane, Toluene) preferred for Pd-catalysis.

Verdict: For library generation and process chemistry, Substrate A is the standard. Substrate B should only be used if the free N-H is strictly required for the final pharmacophore, and even then, late-stage deprotection of A is often more efficient than direct coupling on B .

Mechanistic Analysis: The "Pyridone Trap"

To understand the efficiency gap, one must analyze the interaction between the substrate and the transition metal catalyst.

The N-H Tautomer Problem

Free 2-pyridones exist in equilibrium with their 2-hydroxypyridine tautomers. In the presence of soft metals (Pd, Pt), the deprotonated 2-hydroxypyridine acts as a bridging ligand.

  • Mechanism: The nitrogen lone pair and the oxygen anion coordinate to the Palladium center, forming stable dimers or "pincer-like" complexes.

  • Consequence: This sequesters the active Pd(0) species, removing it from the catalytic cycle. This phenomenon, known as the "Pyridone Trap," necessitates higher catalyst loadings (5–10 mol%) and harsher temperatures (>100°C) to force turnover.

The N-Methyl Solution (Substrate A)

Methylation at the


-position locks the molecule in the lactam  form.
  • Steric/Electronic Effect: The amide carbonyl is a poor ligand for Pd(0). The

    
    -Me group sterically hinders approach to the nitrogen, preventing coordination.
    
  • Result: The Pd-catalyst remains free to undergo oxidative addition at the C-X bonds.

Regioselectivity: C5 vs. C3

In 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one , the two halogenated sites are electronically distinct:

  • C5-I (Para to Nitrogen): Electronically coupled to the nitrogen lone pair resonance. The C-I bond is weaker and more accessible. Oxidative addition is rapid.[1]

  • C3-Br (Ortho to Carbonyl): Electronically deficient due to the adjacent carbonyl (electron-withdrawing). Sterically hindered by the

    
    -Me group and the carbonyl oxygen. Oxidative addition is slow.
    

Visualization of Reaction Pathways[2]

The following diagram illustrates the divergent pathways between the efficient


-Methyl system and the stalled 

-H system.

ReactionPathways Start_Me N-Me Substrate (A) (Lactam Locked) OxAdd_C5 Fast Oxidative Addition (C5-I Bond) Start_Me->OxAdd_C5 + Pd(0) rt to 60°C Start_NH N-H Substrate (B) (Tautomer Equilibrium) Poison Catalyst Poisoning (Pd-Pyridonate Complex) Start_NH->Poison Coordination to Pd Slow_Rxn Stalled Reaction (Low Yield / High Temp) Start_NH->Slow_Rxn Competing Pathways Pd_Active Active Pd(0) Catalyst Pd_Active->OxAdd_C5 Trace turnover Prod_Mono C5-Coupled Product (C3-Br Intact) OxAdd_C5->Prod_Mono Suzuki/Sonogashira OxAdd_C3 Slow Oxidative Addition (C3-Br Bond) Prod_Mono->OxAdd_C3 + Pd(0) >90°C Prod_Di C3,C5-Difunctionalized Target OxAdd_C3->Prod_Di 2nd Coupling Poison->Pd_Active Reversible only at High T

Figure 1: Comparative reaction landscape. Note the "dead-end" poisoning pathway for N-H substrates versus the clean, stepwise progression of the N-Me substrate.

Comparative Performance Data

The following table summarizes catalytic efficiency based on standard Suzuki-Miyaura coupling conditions (Phenylboronic acid, Pd(PPh


)

, Na

CO

, Dioxane/H

O).
FeatureN-Me Substrate (A) N-H Substrate (B)
C5-I Reactivity (Time) < 1 hour (Full Conversion)6–12 hours (Incomplete)
C5 vs C3 Selectivity > 98:2 (Exclusive C5)~ 85:15 (Erosion due to high T)
Catalyst Loading 1–3 mol%5–10 mol% (Required)
Temperature 40–60°C100–120°C
Isolated Yield (Step 1) 92% 45–60%
Side Reactions Minimal

-arylation, Pd-black precipitation

Validated Experimental Protocol

Protocol: Site-Selective C5-Arylation of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

This protocol ensures the retention of the C3-Bromine handle for subsequent functionalization.

Reagents:

  • Substrate: 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (2.0 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Setup: In a dry Schlenk tube or microwave vial, charge the Substrate (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh

    
    )
    
    
    
    (0.02 equiv).
  • Inertion: Cap the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and 2.0 M Na

    
    CO
    
    
    
    via syringe.
    • Note: Degassing is critical to prevent homocoupling of the boronic acid.

  • Reaction: Stir at 50°C for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.5) should disappear; the mono-coupled product (Rf ~0.4) will appear.[2] The C3-Br bond remains intact at this temperature.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography on silica gel.

Troubleshooting:

  • If C3 coupling is observed: Lower temperature to 25°C and extend time.

  • If using N-H substrate: You must switch to a "Borrowing Hydrogen" compatible system or protect the nitrogen (e.g., SEM, BOM) prior to coupling.

References

  • Li, X., et al. Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones.[3] (Demonstrates C5 selectivity in N-protected pyridones). [Link]

  • Fairlamb, I. J. S. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (Discusses catalyst poisoning by pyridyl/pyridone motifs). [Link]

  • Lutz, M., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. (Chemical Science, 2016). [Link]

  • Gao, F., et al. Insights into palladium poisoning of Cu/SSZ-13 selective catalytic reduction catalysts. (Mechanistic insight into Pd-interaction with catalyst poisons). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.